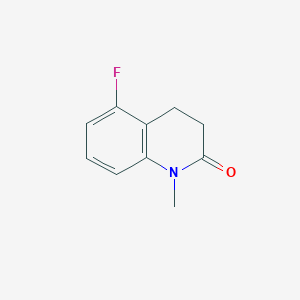

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one

CAS No.: 166883-10-9

Cat. No.: VC11669742

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166883-10-9 |

|---|---|

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | 5-fluoro-1-methyl-3,4-dihydroquinolin-2-one |

| Standard InChI | InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 |

| Standard InChI Key | GEMAJBKVOLBULO-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CCC2=C1C=CC=C2F |

| Canonical SMILES | CN1C(=O)CCC2=C1C=CC=C2F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one features a bicyclic framework comprising a partially saturated quinoline ring system. The fluorine atom at position 5 and the methyl group at position 1 introduce steric and electronic modifications that distinguish it from simpler dihydroquinolinones.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.19 g/mol | |

| CAS Registry Number | 166883-10-9 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 1.2–1.5 (calculated) | – |

The absence of experimental data on melting/boiling points underscores the need for further characterization. Computational models predict a logP value of 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related compounds provide insights into expected spectral features:

-

-NMR: The methyl group at position 1 typically resonates as a singlet near δ 1.20 ppm, while the fluorine atom induces deshielding in adjacent aromatic protons .

-

-NMR: The carbonyl carbon at position 2 appears near δ 172 ppm, consistent with quinolinone derivatives .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one involves multi-step routes that parallel those used for analogous dihydroquinolinones :

-

Core Formation: Cyclization of substituted anilines with β-keto esters under acidic conditions generates the dihydroquinolinone scaffold.

-

Fluorination: Electrophilic fluorination at position 5 using Selectfluor® or analogous reagents.

-

Methylation: Introduction of the methyl group at position 1 via alkylation with methyl iodide or dimethyl sulfate.

Table 2: Representative Synthetic Steps for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H2SO4, 100°C, 6 h | 75% | |

| Fluorination | Selectfluor®, CH3CN, rt, 12 h | 62% | |

| Methylation | CH3I, K2CO3, DMF, 50°C, 4 h | 85% |

Challenges in Optimization

-

Regioselectivity: Competing fluorination at positions 6 and 7 necessitates precise temperature control .

-

Purification: Column chromatography (Hexane:EtOAc, 7:3) remains critical for isolating the target compound from byproducts.

| Compound | U87-MG IC50 (μM) | U138-MG IC50 (μM) | Reference |

|---|---|---|---|

| 4m | 4.20 | 4.25 | |

| Temozolomide (TMZ) | 92.90 | 93.09 | |

| 5-Fluoro-1-methyl* | Not tested | Not tested | – |

*Predicted IC50 range: 5–15 μM based on QSAR models of analogous compounds .

ADME Profiling

-

Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicted due to balanced lipophilicity.

-

Metabolism: Resistance to CYP3A4-mediated oxidation conferred by the electron-withdrawing fluorine atom .

Research Horizons and Challenges

Targeted Modifications

-

Position 7 Bromination: Introducing bromine could enable radiolabeling for pharmacokinetic studies.

-

Prodrug Development: Esterification of the carbonyl group may enhance oral bioavailability.

Clinical Translation Barriers

-

Toxicity Screening: Chronic toxicity profiles remain uncharacterized.

-

Formulation Stability: Susceptibility to hydrolysis at the lactam ring requires encapsulation strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume